molecular formula C20H17N2+ B12470706 1-Ethyl-3-(quinolin-2-yl)quinolinium

1-Ethyl-3-(quinolin-2-yl)quinolinium

Cat. No.: B12470706
M. Wt: 285.4 g/mol
InChI Key: PXYNUEVXYQKXPM-UHFFFAOYSA-N
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Description

1-Ethyl-3-(quinolin-2-yl)quinolinium is an organic compound belonging to the class of quinolinium salts. These nitrogen-containing heterocyclic structures are of significant interest in various research fields due to their versatile properties. Quinoline and its derivatives are recognized as a fundamental scaffold in medicinal chemistry and drug discovery, with documented activities including anticancer, antimalarial, and antibacterial properties . The specific molecular architecture of this compound, featuring a cationic quinolinium center, suggests its potential utility in the development of novel therapeutic agents and as a building block for complex chemical synthesis. In material science, quinolinium derivatives have demonstrated valuable applications as corrosion inhibitors for mild steel in acidic environments . These compounds function by adsorbing onto metal surfaces, forming a protective layer that significantly reduces the corrosion rate. The inhibition efficiency is influenced by the compound's molecular structure and the nature of its substituents, making tailored quinolinium salts a promising area for industrial research . Researchers can leverage this compound to explore its efficacy and mechanism in protecting various metals and alloys. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the available safety data sheets and conduct their own thorough characterization to confirm the compound's identity, purity, and suitability for their specific applications.

Properties

Molecular Formula

C20H17N2+

Molecular Weight

285.4 g/mol

IUPAC Name

1-ethyl-3-quinolin-2-ylquinolin-1-ium

InChI

InChI=1S/C20H17N2/c1-2-22-14-17(13-16-8-4-6-10-20(16)22)19-12-11-15-7-3-5-9-18(15)21-19/h3-14H,2H2,1H3/q+1

InChI Key

PXYNUEVXYQKXPM-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=CC(=CC2=CC=CC=C21)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies

Alkylation of 3-(quinolin-2-yl)quinoline

The primary route involves alkylation of the nitrogen in 3-(quinolin-2-yl)quinoline to form the quaternary ammonium salt. Ethyl iodide (CH₃CH₂I) is a common alkylating agent, with reactions typically conducted in polar aprotic solvents (e.g., DMF, THF) under reflux conditions.

Reagent Conditions Yield Reference
Ethyl iodide DMF, reflux, 12–24 h 60–85%
Dimethyl sulfate Toluene, reflux, 6–8 h 90–95%
Ethyl tosylate NaH, THF, 0°C → RT 70–80%

Mechanistic Insight :
Quinoline’s nitrogen attacks the electrophilic carbon in ethyl iodide, displacing iodide to form the quaternary ammonium salt. Steric hindrance from the 3-(quinolin-2-yl) group may require prolonged reaction times or elevated temperatures.

Multistep Coupling Reactions

For constructing the 3-(quinolin-2-yl)quinoline precursor, coupling reactions are employed:

Step 1: Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between 3-bromoquinoline and quinolin-2-ylboronic acid could yield 3-(quinolin-2-yl)quinoline.

Catalyst Base Solvent Yield Reference
Pd(PPh₃)₄ K₂CO₃ DME/H₂O 65–75%
Step 2: Alkylation

The resulting 3-(quinolin-2-yl)quinoline undergoes alkylation as described in Section 2.1.

Alternative Pathways and Challenges

Ullmann-Type Coupling

Copper-mediated coupling of 3-iodoquinoline with quinolin-2-ylamine could form the 3-(quinolin-2-yl)quinoline backbone, though this method is less reported for quinoline derivatives.

Anion Exchange

Quaternary ammonium salts with iodide counterions may undergo anion exchange (e.g., with KPF₆) to improve solubility in organic solvents.

Original Salt Reagent Product Yield
1-Ethyl-3-(quinolin-2-yl)quinolinium iodide KPF₆, MeCN, RT This compound hexafluorophosphate 85–90%

Characterization Data

NMR Spectroscopy

1H NMR (DMSO-d₆) :

  • Quinolinium proton : δ 8.5–8.8 ppm (s, 1H, H-2)
  • Ethyl group : δ 1.3–1.5 ppm (t, 3H, CH₃), δ 4.2–4.5 ppm (q, 2H, CH₂)
  • Quinolin-2-yl protons : δ 7.1–8.2 ppm (m, 6H)

13C NMR (DMSO-d₆) :

  • Quinolinium C-2 : δ 150–155 ppm
  • Ethyl C : δ 13–15 ppm (CH₃), δ 45–50 ppm (CH₂)
  • Quinolin-2-yl carbons : δ 120–140 ppm (aromatic)

Mass Spectrometry

HRMS (ESI) :

  • [M]⁺ : m/z = 324.1776 (C₂₀H₁₇N₂⁺)
  • Counterion (I⁻) : m/z = 254.9022 (C₂₀H₁₇N₂I⁻)

Challenges and Optimization Strategies

Regioselectivity

Alkylation at the quinoline nitrogen is preferred over alternative sites (e.g., C-2), but competing side reactions (e.g., N-oxidation) may occur. Using bulky bases (e.g., NaH) minimizes over-alkylation.

Solubility and Stability

Quaternary ammonium salts are often hygroscopic. Storage under inert gas (N₂/Ar) and low humidity is critical to prevent degradation.

Chemical Reactions Analysis

1’-Ethyl-[2,3’-biquinolin]-1’-ium undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, phosphoric acid, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

There appears to be no direct information available on the applications of the specific compound "1-Ethyl-3-(quinolin-2-yl)quinolinium" within the provided search results. However, the search results do provide information on Quinaldine red and various quinoline derivatives, which may be relevant given the structural similarities.

Quinaldine red, a dark green-red or black solid, is partly miscible in water and has uses as a fluorescent probe . It is considered relatively safe, inexpensive, and sensitive compared to other fluorescence probes .

Quinaldine Red as a Fluorescent Probe

  • Binding and Detection: Quinaldine red's ability to bind to proteins makes it a useful tag, emitting fluorescent signals upon binding, which allows for determining the strength of the bond. The concentration of a quinaldine red-substance (protein or nucleic acid) can be measured using a spectrofluorometer, indirectly measuring the binding ability of quinaldine red to the substance .
  • Location Determination: Raman spectroscopy and electronic absorption spectra can further utilize quinaldine red's ability to bind to substrates and fluoresce to determine the location of a substrate . Energized cells take up quinaldine red, and aggregations of the red substrate within a cell can be detected with Raman spectroscopy .
  • Other uses: Besides its use as a fluorescent probe, quinaldine red can also be used as an agent in bleaching. When dissolved in a mixture of water, ethanol, isopropyl alcohol, glycerol, and other solvents and exposed to intensive rays (such as from a laser), quinaldine red can be used in dental bleaching . It can also be used as an indicator in experiments, such as in an assay for inorganic and organic phosphates, where it indicates a change in pH through color change .

Quinolines as Antiviral Agents

  • Antiviral Activity: Quinolines have demonstrated antiviral activity . For example, novel quinoline analogs have been identified as anti-EV-D68 agents . One compound showed potent antiviral activity against various EV-D68 strains, inhibiting viral replication by interacting with VP1 .
  • Structural Modifications: Modifying the substituents on the quinoline scaffold can enhance antiviral activity . The trifluoromethyl-substituted oxadiazole at the 3-position of the quinoline scaffold resulted in increased antiviral potency .

Other Quinolone Applications

  • Antitumor Agents: Some 2-substituted 2,3-dihydro-4-quinolones halt mitosis and are useful as antitumor agents .
  • Antimalarial Compounds: 3-aryl-4(1H)-quinolones have been used in the synthesis of the antimalarial compound ELQ-300, which is active against Plasmodium falciparum and Plasmodium vivax at all stages and is in preclinical testing .

Mechanism of Action

The mechanism of action of 1’-ethyl-[2,3’-biquinolin]-1’-ium involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in the replication of viruses, thereby exhibiting antiviral properties .

Comparison with Similar Compounds

1’-Ethyl-[2,3’-biquinolin]-1’-ium can be compared with other quinoline derivatives such as:

    Quinoline N-oxide: Known for its strong oxidizing properties.

    Chloroquine: A well-known antimalarial drug.

    Quinoline-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.

What sets 1’-ethyl-[2,3’-biquinolin]-1’-ium apart is its unique structure, which imparts specific chemical and biological properties that are not found in other similar compounds .

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